![molecular formula C15H25N2NaO4 B2568050 Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate CAS No. 2251053-14-0](/img/structure/B2568050.png)
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate: is a chemical compound with the molecular formula C15H26N2NaO4 . It is a sodium salt derivative of a piperazine compound, which is often used in various chemical and pharmaceutical research applications. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the piperazine ring, which is commonly used to protect amine groups during chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected piperazine.
Cyclopropylpropanoate Formation: The Boc-protected piperazine is then reacted with a cyclopropylpropanoic acid derivative in the presence of a base such as sodium hydroxide (NaOH) to form the desired sodium salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the Boc-protected piperazine ring.
Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amine group on the piperazine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products:
Substitution Reactions: Products typically include substituted piperazine derivatives.
Deprotection Reactions: The major product is the free amine form of the piperazine derivative.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of novel chemical reactions and methodologies.
Biology:
- Utilized in the study of biological pathways and mechanisms involving piperazine derivatives.
- Acts as a precursor for the synthesis of biologically active compounds.
Medicine:
- Investigated for potential therapeutic applications due to its structural similarity to pharmacologically active piperazine derivatives.
- Used in drug discovery and development processes.
Industry:
- Applied in the production of specialty chemicals and intermediates.
- Used in the formulation of various chemical products.
Mechanism of Action
The mechanism of action of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate is largely dependent on its chemical structure. The compound can interact with various molecular targets, including enzymes and receptors, through its piperazine ring and cyclopropylpropanoate moiety. The Boc protecting group can be removed to reveal the active amine, which can further participate in biochemical reactions.
Comparison with Similar Compounds
- Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]propanoate
- Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate
- Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-phenylacetate
Uniqueness: Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
sodium;3-cyclopropyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4.Na/c1-15(2,3)21-14(20)17-8-6-16(7-9-17)12(13(18)19)10-11-4-5-11;/h11-12H,4-10H2,1-3H3,(H,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKZJRLOHNIUHE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(CC2CC2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N2NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B2567969.png)
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2567971.png)
![N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}furan-2-carboxamide](/img/structure/B2567972.png)
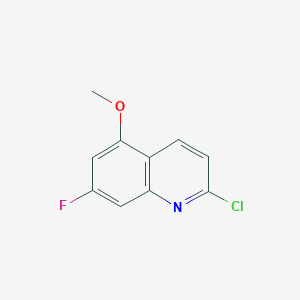
![3-[3-(Triazol-2-yl)azetidin-1-yl]piperidin-2-one](/img/structure/B2567977.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide](/img/structure/B2567978.png)
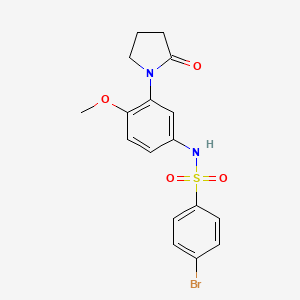

![N-benzyl-3-(5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2567981.png)
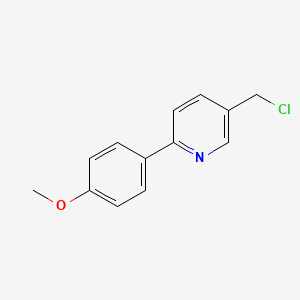
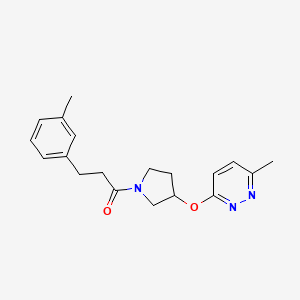
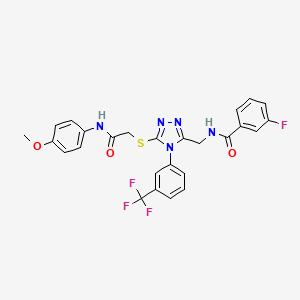
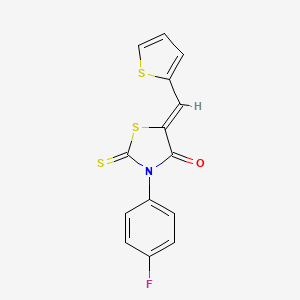
![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B2567990.png)
